Methyl 10-hydroxyundecanoate
Description
Methyl 10-hydroxyundecanoate (C₁₂H₂₄O₃) is a branched methyl ester featuring a hydroxyl group at the 10th carbon of an undecanoate backbone. It is synthesized via hydration of methyl 10-undecenoate using mercury(II) acetate in aqueous tetrahydrofuran (THF) . This compound serves as a precursor in polymer chemistry, particularly for synthesizing methyl-branched polyesters, though steric hindrance from the methyl group complicates polymerization and reduces thermal stability in derived polymers . Its oxidation yields methyl 10-oxoundecanoate, which is further hydrolyzed to 10-oxoundecanoic acid, a key intermediate in fatty acid modifications .
Properties
Molecular Formula |
C12H24O3 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
methyl 10-hydroxyundecanoate |
InChI |
InChI=1S/C12H24O3/c1-11(13)9-7-5-3-4-6-8-10-12(14)15-2/h11,13H,3-10H2,1-2H3 |
InChI Key |
UFIVBIIQLDEBCZ-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCCCC(=O)OC)O |
Canonical SMILES |
CC(CCCCCCCCC(=O)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The hydroxy group in methyl 10-hydroxyundecanoate distinguishes it from analogs with alternative functional groups (e.g., oxo, methyl, or unsaturated moieties). Key structural analogs include:
Polymerization Behavior
- This compound forms polyesters but faces challenges due to steric hindrance from the methyl branch, leading to lower crystallinity and thermal stability compared to linear analogs .
- Linear esters like methyl undecenoate (from ) polymerize more efficiently due to reduced steric effects.
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